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Compound of Interest

Compound Name: 2-(Allyloxy)-3-bromobenzaldehyde

Cat. No.: B2362877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(allyloxy)-3-
bromobenzaldehyde, a valuable building block in organic synthesis, particularly for the

development of novel pharmaceutical compounds. This document details the necessary

starting materials, step-by-step experimental protocols, and expected characterization data.

Overview of the Synthetic Pathway
The synthesis of 2-(allyloxy)-3-bromobenzaldehyde is typically achieved through a two-step

process. The first step involves the preparation of the precursor, 3-bromo-2-

hydroxybenzaldehyde, from 2-bromophenol. The subsequent step is a Williamson ether

synthesis, where 3-bromo-2-hydroxybenzaldehyde is reacted with an allyl halide to yield the

final product.
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Diagram 1: Synthesis workflow for 2-(Allyloxy)-3-bromobenzaldehyde.

Experimental Protocols
Synthesis of 3-Bromo-2-hydroxybenzaldehyde (Starting
Material)
The synthesis of 3-bromo-2-hydroxybenzaldehyde from 2-bromophenol is a well-established

procedure. The following protocol is adapted from literature reports.

Reaction Scheme:

Materials and Reagents:

Reagent/Material
Molar Mass ( g/mol
)

Quantity Moles

2-Bromophenol 173.01 8.65 g 50 mmol

Anhydrous

Magnesium Chloride
95.21 9.52 g 100 mmol

Paraformaldehyde 30.03 4.50 g 150 mmol

Triethylamine 101.19 10.12 g 100 mmol

Dry Tetrahydrofuran

(THF)
- 250 mL -

1 N Hydrochloric Acid - 300 mL -

Diethyl Ether - 100 mL -

Anhydrous

Magnesium Sulfate
- As needed -

Hexane - 50 mL -

Procedure:

A dry 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux

condenser, and rubber septa is purged with an inert gas (e.g., argon).
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Anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150

mmol) are added to the flask under a positive pressure of the inert gas.

Dry tetrahydrofuran (250 mL) is added via syringe.

Triethylamine (10.12 g, 100 mmol) is added dropwise via syringe, and the mixture is stirred

for 10 minutes.

2-Bromophenol (8.65 g, 50 mmol) is added dropwise via syringe. The mixture will turn a

bright orange-yellow color.

The reaction mixture is heated to a gentle reflux at approximately 75°C for 4 hours.

After cooling to room temperature, 100 mL of diethyl ether is added.

The organic phase is transferred to a separatory funnel and washed successively with 1 N

HCl (3 x 100 mL) and water (3 x 100 mL).

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed by rotary evaporation.

The resulting crude product is a pale yellow oil that solidifies upon further drying under

vacuum.

Recrystallization from hexane (50 mL) affords pure 3-bromo-2-hydroxybenzaldehyde as pale

yellow needles.

Quantitative Data:

Product Form Yield Purity

3-Bromo-2-

hydroxybenzaldehyde
Pale yellow needles 80-90% ≥95%

Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde
The final product is synthesized via a Williamson ether synthesis. The following protocol is

based on analogous reactions reported in the literature.[1]
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Reaction Scheme:

Materials and Reagents:

Reagent/Material
Molar Mass ( g/mol
)

Quantity Moles

3-Bromo-2-

hydroxybenzaldehyde
201.02 1.0 g 4.97 mmol

Allyl Bromide 120.98 0.89 g (0.65 mL) 7.46 mmol

Potassium Carbonate

(K₂CO₃)
138.21 0.82 g 5.97 mmol

Dimethylformamide

(DMF)
- 20 mL -

Ethyl Acetate (EtOAc) - 30 mL -

Saturated Aqueous

NH₄Cl
- As needed -

Anhydrous Sodium

Sulfate
- As needed -

Procedure:

To a solution of 3-bromo-2-hydroxybenzaldehyde (1.0 g, 4.97 mmol) in dimethylformamide

(20 mL), potassium carbonate (0.82 g, 5.97 mmol) is added.

Allyl bromide (0.89 g, 7.46 mmol) is added to the mixture.

The reaction mixture is stirred at room temperature for 1.5 - 3 hours. The reaction progress

can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium

chloride solution.

The mixture is extracted with ethyl acetate (3 x 10 mL).
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The combined organic phases are washed with water, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexane).

Expected Quantitative Data:

While specific experimental data for the yield of 2-(allyloxy)-3-bromobenzaldehyde is not

readily available in the cited literature, analogous Williamson ether syntheses with similar

substrates report yields typically in the range of 85-95%.[2]

Characterization of 2-(Allyloxy)-3-
bromobenzaldehyde
As experimental spectroscopic data for 2-(allyloxy)-3-bromobenzaldehyde is not widely

published, the following section provides expected characterization data based on the analysis

of structurally similar compounds and general spectroscopic principles. Researchers should

perform their own analytical characterization to confirm the identity and purity of the

synthesized compound.

Expected Properties:

Property Value

Molecular Formula C₁₀H₉BrO₂

Molecular Weight 241.08 g/mol

Appearance
Expected to be a colorless to pale yellow oil or

low-melting solid

Expected Spectroscopic Data:

¹H NMR (Proton Nuclear Magnetic Resonance):

Aldehyde proton (-CHO): A singlet is expected around δ 10.3 ppm.
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Aromatic protons: Three protons on the benzene ring are expected to appear as multiplets

or distinct doublets and triplets in the range of δ 6.9-7.9 ppm.

Allyl group protons:

-O-CH₂-: A doublet is expected around δ 4.6-4.7 ppm.

-CH=CH₂: A multiplet is expected around δ 5.9-6.1 ppm.

-CH=CH₂: Two doublets of doublets (or a multiplet) are expected around δ 5.2-5.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Aldehyde carbon (C=O): A signal is expected around δ 188-192 ppm.

Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-160

ppm), including the carbon bearing the bromine atom and the carbon bearing the allyloxy

group.

Allyl group carbons:

-O-CH₂-: A signal is expected around δ 70-75 ppm.

-CH=CH₂: A signal is expected around δ 131-133 ppm.

-CH=CH₂: A signal is expected around δ 117-120 ppm.

IR (Infrared) Spectroscopy:

C=O stretch (aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.

C-O-C stretch (ether): An absorption band is expected around 1250 cm⁻¹.

C=C stretch (alkene): An absorption band is expected around 1645 cm⁻¹.

C-H stretch (aromatic and vinyl): Absorption bands are expected above 3000 cm⁻¹.

C-H stretch (aliphatic): Absorption bands are expected below 3000 cm⁻¹.
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MS (Mass Spectrometry):

The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular

ion peak [M+H]⁺ corresponding to the molecular weight of the compound (241.08 g/mol ).

The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be

observable in the molecular ion cluster.

This guide provides a solid foundation for the synthesis and characterization of 2-(allyloxy)-3-
bromobenzaldehyde. Researchers are encouraged to consult the primary literature and

employ standard laboratory safety practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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